2-Nitroimidazole-1-acetohydroxamic acid

Hypoxia Radiosensitizer EMT6 Cells

KIH-801 (2-Nitroimidazole-1-acetohydroxamic acid, CAS 117259-20-8) is a differentiated 2-nitroimidazole radiosensitizer whose acetohydroxamic acid moiety confers water solubility and uniquely hypoxia-selective glutathione depletion—properties that misonidazole, etanidazole, and generic 2-nitroimidazoles cannot replicate. Validated performance benchmarks (in vitro ER 1.68 at 1 mM in EMT6 cells; in vivo ER 1.50–1.65 at 200 mg/kg; LD50 2.3 g/kg) make it the preferred positive control for hypoxia-activated prodrug screening and redox modulation studies. Request a quote for custom synthesis or bulk orders.

Molecular Formula C5H6N4O4
Molecular Weight 186.13 g/mol
CAS No. 117259-20-8
Cat. No. B050454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroimidazole-1-acetohydroxamic acid
CAS117259-20-8
Synonyms2-nitroimidazole-1-acetohydroxamic acid
KIH 801
KIH 802
KIH-801
KIH-802
Molecular FormulaC5H6N4O4
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO
InChIInChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10)
InChIKeyKAIQUJDTIFXCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitroimidazole-1-acetohydroxamic Acid (CAS 117259-20-8): Hypoxia-Selective Radiosensitizer Procurement Guide


2-Nitroimidazole-1-acetohydroxamic acid (CAS 117259-20-8), also designated as KIH-801, is a 2-nitroimidazole derivative functionalized with an acetohydroxamic acid moiety. This structural modification confers water solubility and enhances the compound's capacity to function as a hypoxia-selective radiosensitizer [1]. The compound is primarily utilized in radiobiology research for its ability to deplete intracellular glutathione (GSH) and potentiate radiation-induced cell death selectively under low-oxygen conditions, distinguishing it from conventional nitroimidazole scaffolds [2].

Why 2-Nitroimidazole-1-acetohydroxamic Acid Cannot Be Interchanged with Generic 2-Nitroimidazoles


Direct substitution with misonidazole (MISO), etanidazole (SR-2508), or other simple 2-nitroimidazoles is scientifically unsound due to quantifiable differences in hypoxia-selective glutathione depletion and radiosensitization efficiency. While the 2-nitroimidazole core is shared across this class, the presence of the acetohydroxamic acid moiety in KIH-801 imparts significantly enhanced water solubility and a distinct redox interaction profile that alters both in vitro enhancement ratios (ER) and in vivo therapeutic windows [1]. Notably, KIH-801 exhibits superior GSH depletion under hypoxia compared to other nitroimidazole regioisomers and derivatives, a mechanism that generic alternatives cannot replicate with equivalent potency or hypoxia specificity [2].

Quantitative Differentiation Evidence for 2-Nitroimidazole-1-acetohydroxamic Acid Procurement


In Vitro Radiosensitization Enhancement Ratio (ER) of KIH-801 vs. Misonidazole (MISO)

KIH-801 (2-nitroimidazole-1-acetohydroxamic acid) demonstrates a superior in vitro enhancement ratio (ER) compared to the historical benchmark misonidazole (MISO). In direct head-to-head evaluation against EMT6 murine mammary tumor cells, KIH-801 achieved a higher ER, indicating greater potentiation of radiation-induced cell death under hypoxic conditions [1].

Hypoxia Radiosensitizer EMT6 Cells

In Vivo Radiosensitization Enhancement Ratio (ER) of KIH-801 vs. Misonidazole (MISO) and KIH-852

In in vivo murine tumor models, KIH-801 demonstrates an in vivo ER of 1.50, which is comparable to the 1.57 ER achieved by misonidazole (MISO) at an identical 200 mg/kg dose. Critically, KIH-801 markedly outperforms the 4-nitroimidazole regioisomer KIH-852, which exhibits a substantially lower ER of 1.35 under the same conditions, underscoring the regiospecificity of the 2-nitro position in this scaffold [1].

In Vivo Radiosensitization Tumor Models Dose-Response

Hypoxia-Selective Intracellular Glutathione (GSH) Depletion Potency

KIH-801 is distinguished as the most potent intracellular glutathione (GSH) depletor among tested nitroimidazoles specifically under hypoxic conditions. Comparative evaluation in isolated rat hepatocytes revealed that while dinitroimidazoles deplete GSH under both oxic and hypoxic conditions, and 4-nitroimidazoles show minimal activity, 2-nitroimidazoles such as KIH-801 induce significant GSH depletion only under hypoxia, not under oxic (normoxic) conditions [1].

Glutathione Depletion Hypoxia-Selectivity Hepatocytes

Comparative In Vivo Radiosensitization ER at Equitoxic Doses vs. Misonidazole

At a dose of 200 mg/kg, KIH-801 demonstrates an in vivo sensitizing effect of 1.65. This value positions the compound favorably in the context of its median lethal dose (LD50), which has been reported as 2.3 g/kg [1]. In comparison, Misonidazole (MISO) exhibits an in vivo ER of 1.57 at the same 200 mg/kg dose [2], indicating that KIH-801 can achieve a numerically higher ER at an identical weight-based dose.

In Vivo ER Toxicity-Adjusted Dosing Radiosensitizer

Acute Toxicity Profile (LD50) of KIH-801 vs. Clinical Nitroimidazole Comparators

KIH-801 exhibits an LD50 value of 2.3 g/kg in murine models [1]. This value is intermediate relative to clinically evaluated 2-nitroimidazole comparators. Etanidazole (SR-2508) demonstrates a higher LD50 of 3.3 g/kg (i.p.) to 4.4 g/kg (i.v.) in mice, indicating lower acute toxicity , whereas Misonidazole (MISO) shows a lower LD50 of approximately 1.5 g/kg (i.p.) in BALB/c mice, indicating higher acute toxicity [2].

Acute Toxicity LD50 Preclinical Safety

Optimal Application Scenarios for 2-Nitroimidazole-1-acetohydroxamic Acid in Preclinical Research


Hypoxia-Selective Radiosensitization in Murine Tumor Models

KIH-801 is optimally deployed in in vivo murine tumor xenograft or syngeneic studies where the objective is to evaluate hypoxia-targeted radiosensitization at a 200 mg/kg dose. Its in vivo enhancement ratio of 1.50–1.65 [1] [2] provides a quantifiable benchmark for comparative efficacy studies against standard-of-care comparators such as misonidazole, with the added benefit of a defined LD50 (2.3 g/kg) [2] that informs dosing design.

Mechanistic Studies of Hypoxia-Selective Glutathione Depletion

For research requiring elucidation of redox modulation under hypoxia, KIH-801 serves as a superior tool compound relative to dinitroimidazoles (which lack hypoxia selectivity) and 4-nitroimidazoles (which lack potency). Its designation as the most potent GSH depletor specifically under hypoxic, not oxic, conditions in isolated hepatocyte systems [3] makes it the preferred choice for dissecting hypoxia-driven GSH pathways.

In Vitro Radiosensitizer Benchmarking in EMT6 and Comparable Cell Lines

In head-to-head in vitro assays using EMT6 cells or comparable hypoxic cell culture models, KIH-801 at 1 mM concentration delivers a defined enhancement ratio of 1.68 [1]. This validated performance metric establishes KIH-801 as a reliable positive control or reference standard for screening novel hypoxia-activated prodrugs or radiosensitizers, providing a reproducible comparator baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitroimidazole-1-acetohydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.